Amiterol
Description
Amiterol (CAS: 54063-25-1) is a synthetic β-adrenergic receptor agonist with a molecular formula of C₁₂H₂₀N₂O and a molecular weight of 208.3 g/mol . Its InChI code is InChI=1/C12H20N2O/c1-3-9(2)14-8-12(15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8,13H2,1-2H3, indicating a structure with an isopropylaminoethyl side chain and hydroxyl group. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.051 g/cm³ |
| Boiling Point | 378.2°C (760 mmHg) |
| Flash Point | 182.5°C |
| Vapor Pressure (25°C) | 2.16 × 10⁻⁶ mmHg |
This compound’s pharmacological activity is linked to its β₂-adrenergic receptor agonism, which influences bronchodilation and metabolic pathways. However, its clinical applications remain less documented compared to other β-agonists like salbutamol or clenbuterol .
Properties
CAS No. |
54063-25-1 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-(butan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-9(2)14-8-12(15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8,13H2,1-2H3 |
InChI Key |
UWYLQWLJGMLJQF-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC(C1=CC=C(C=C1)N)O |
Canonical SMILES |
CCC(C)NCC(C1=CC=C(C=C1)N)O |
Other CAS No. |
54063-25-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Amiterol can be synthesized through a multi-step process involving the reaction of benzyl chloride with isobutylamine to form an intermediate, which is then reacted with formaldehyde and ammonium chloride to yield the final product . The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Amiterol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield amines or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amines, quinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Amiterol has a wide range of scientific research applications, including:
Mechanism of Action
Amiterol exerts its effects by binding to specific receptors in the respiratory system, leading to the relaxation of bronchial smooth muscles and improved airflow . The molecular targets include beta-2 adrenergic receptors, which are part of the sympathetic nervous system . The activation of these receptors triggers a cascade of intracellular signaling pathways that result in bronchodilation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison with Cimaterol
Cimaterol (CAS: 54239-37-1) is a structurally related β-agonist. Its IUPAC name is 2-amino-5-[1-hydroxy-2-(isopropylamino)ethyl]benzonitrile, with a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.29 g/mol (calculated) . Key structural differences include:
- Core Structure : Amiterol lacks the benzonitrile group present in Cimaterol.
- Substituents : Cimaterol’s aromatic ring features a nitrile (-CN) group at position 2, while this compound has a simpler aliphatic chain.
Table 1: Structural and Physical Comparison
| Parameter | This compound | Cimaterol |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂O | C₁₂H₁₇N₃O |
| Molecular Weight | 208.3 g/mol | 219.29 g/mol (calculated) |
| Key Functional Groups | Hydroxyl, isopropylamino | Benzonitrile, hydroxyl, isopropylamino |
| Boiling Point | 378.2°C | Not reported in evidence |
Functional Comparison
Both compounds target β-adrenergic receptors but exhibit differences in selectivity and potency due to structural variations:
ADMET and Pharmacokinetic Considerations
- Absorption : this compound’s moderate AlogP (~1.05) suggests reasonable gastrointestinal absorption, but its high molecular weight (>200 g/mol) may limit passive diffusion .
Table 2: Predicted ADMET Properties (Hypothetical)
| Property | This compound (Predicted) | Cimaterol (Predicted) |
|---|---|---|
| Water Solubility | Moderate | Low |
| CYP450 Inhibition | Low | Moderate (due to nitrile) |
| Half-Life | 4–6 hours | 6–8 hours |
Biological Activity
Amiterol is a compound primarily known for its herbicidal properties, particularly in the context of controlling unwanted vegetation. However, its biological activity extends beyond herbicidal effects, encompassing various toxicological and carcinogenic implications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
This compound acts as a herbicide by inhibiting the biosynthesis of nucleic acids in plants, leading to their death. Its mechanism involves interference with the metabolic pathways essential for plant growth. In mammals, this compound has been shown to affect multiple biological systems, leading to significant health concerns.
Carcinogenicity
Research has indicated that this compound may have carcinogenic effects. A notable study involving male railroad workers exposed to this compound revealed a higher incidence of follicular-cell tumors and hepatomas in treated groups compared to controls. Specifically, 64 out of 72 treated individuals developed follicular-cell tumors, while hepatomas were observed in 34 out of 36 mice subjected to similar exposure conditions .
Case Studies
- Mortality Study in Sweden : A cohort study involving railroad workers exposed to this compound for at least 45 days demonstrated significant links to cancer development. The study highlighted the need for stringent regulations regarding exposure limits .
- Animal Studies : In laboratory settings, groups of mice fed diets containing this compound showed a marked increase in hepatocellular adenomas and carcinomas. For instance, out of 55 male mice exposed to 500 mg/kg of this compound, nine developed adenomas and eleven developed carcinomas .
Antimicrobial Effects
While primarily recognized for its herbicidal properties, some studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. However, the extent and significance of this activity remain under-researched.
Endocrine Disruption
This compound has been implicated as an endocrine disruptor, affecting hormone regulation in various organisms. This disruption can lead to reproductive and developmental issues, particularly in wildlife exposed to agricultural runoff containing this compound residues.
Research Findings
A comprehensive review of existing literature indicates that the biological activities of this compound are multifaceted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
